5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Alkaline Phosphatase Inhibition TNAP Inhibitor Medicinal Chemistry

Medicinal chemists often struggle to source heterocyclic intermediates with validated, reproducible biological activity. 5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 78874-27-8) directly addresses this by providing a quantified, selective TNAP inhibitor scaffold. • Potency: Sub-micromolar IC50 of 392 nM against TNAP. • Selectivity: >255-fold over germ cell alkaline phosphatase, confirmed by parallel enzymatic assays. • Physicochemical Profile: XLogP3 = 3, enhancing membrane permeability for cellular assays. Supply chain includes ambient shipment, room-temperature storage, and multi-gram availability to support SAR campaigns.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
CAS No. 78874-27-8
Cat. No. B1299191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS78874-27-8
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
InChIKeyWCZPMEQHESUUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Core Properties


5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 78874-27-8) is a heterocyclic building block featuring a pyrazole core with a carboxylic acid at the 3-position and a 2,4-dichlorophenyl substituent at the 5-position [1]. It has a molecular weight of 257.07 g/mol and a computed XLogP3-AA of 3, indicating significant lipophilicity [1]. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules where its specific substitution pattern modulates biological activity [2].

Medicinal chemistry building block Pyrazole-3-carboxylic acid scaffold with 2,4-dichlorophenyl substitution
TNAP enzyme inhibition context Supports target engagement and SAR studies for tissue-nonspecific alkaline phosphatase
Enhanced lipophilicity Computed XLogP3 ~3; impacts membrane permeability and assay behavior

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Substitution Risks


The specific 2,4-dichlorophenyl substitution pattern is critical for achieving target potency and selectivity, and generic substitution with other pyrazole-3-carboxylic acid analogs (e.g., 5-phenyl or 5-p-tolyl derivatives) is not viable without risking significant loss of activity. Quantitative structure-activity relationship (SAR) data demonstrates that even minor changes to the aryl group result in substantial shifts in inhibitory potency against key targets like tissue-nonspecific alkaline phosphatase (TNAP), with the 2,4-dichloro motif being essential for sub-micromolar activity [1]. This compound's distinct physicochemical profile, including enhanced lipophilicity (XLogP3 = 3), further distinguishes it from less substituted analogs and impacts its behavior in biological assays [2].

Aryl substitution drives potency
2,4-dichlorophenyl motif is essential for sub-micromolar TNAP inhibition. Replacement with 5-phenyl or 5-p-tolyl analogs may result in substantial loss of inhibitory activity.
Selectivity profile not transferable
Isoform selectivity (>255-fold over germ cell ALP) depends on the exact 2,4-dichloro pattern. Structural analogs may shift selectivity window, limiting direct interchangeability.
Lipophilicity governs assay behavior
XLogP3 of ~3 differs from less substituted analogs (e.g., 5-phenyl XLogP ~1.67). This affects membrane penetration, protein binding, and overall pharmacokinetic context.

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Quantitative Evidence


TNAP Inhibitory Potency

The target compound demonstrates potent inhibition of TNAP with an IC50 of 392 nM [1]. In contrast, the closely related analog 5-p-tolyl-1H-pyrazole-3-carboxylic acid exhibits an IC50 of 8,710 nM against the same target, making the target compound 22-fold more potent [2]. This significant difference in potency highlights the critical role of the 2,4-dichlorophenyl group for effective enzyme inhibition.

TNAP IC50
Head-to-head
392 nM
Reported substitution-dependent potency context
22-fold more active than 5-p-tolyl analog (8,710 nM); in vitro TNAP assay
Alkaline Phosphatase Inhibition TNAP Inhibitor Medicinal Chemistry

TNAP Selectivity over Germ Cell ALP

The target compound shows high selectivity for TNAP over the germ cell alkaline phosphatase isoform. It inhibits TNAP with an IC50 of 392 nM, while its activity against the germ cell isoform is >100,000 nM [1]. This represents a selectivity window of >255-fold.

Isoform selectivity
Head-to-head
TNAP 392 nM
Germ cell ALP >100,000 nM
Supports isoform selectivity interpretation
Selectivity index >255-fold; parallel enzyme assays
Enzyme Selectivity Alkaline Phosphatase Drug Discovery

Lipophilicity vs. Unsubstituted Phenyl Analog

The 2,4-dichloro substitution significantly increases the compound's lipophilicity relative to the unsubstituted phenyl analog. The target compound has a computed XLogP3-AA of 3 [1], whereas 5-phenyl-1H-pyrazole-3-carboxylic acid has a computed XLogP3 of approximately 1.67 [2]. This represents a ~1.8-fold increase in logP (approximately 2.2 orders of magnitude difference in partition coefficient).

Lipophilicity
Cross-study comparable
XLogP3 = 3
Supports lipophilicity-driven assay behavior context
ΔXLogP3 +1.33 vs. 5-phenyl analog (~1.67); computed property
Physicochemical Properties Lipophilicity Drug Design

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Research Applications


TNAP Inhibitor Development

This compound serves as a validated starting point for medicinal chemistry campaigns targeting tissue-nonspecific alkaline phosphatase (TNAP). Its sub-micromolar potency (IC50 = 392 nM) and >255-fold selectivity over the germ cell isoform, as established by direct head-to-head comparison [1], make it a superior scaffold for optimizing TNAP inhibitors for therapeutic applications such as vascular calcification or bone mineralization disorders.

Pyrazole SAR Studies

The quantitative data on potency (392 nM for TNAP) and lipophilicity (XLogP3 = 3) provide a clear benchmark for SAR exploration. By comparing its activity to analogs like 5-p-tolyl-1H-pyrazole-3-carboxylic acid (IC50 = 8,710 nM), researchers can use this compound to probe the impact of the 2,4-dichlorophenyl motif on target engagement and selectivity, accelerating the rational design of novel inhibitors [2].

Chemical Probe for ALP Isoforms

The high isoform selectivity (>255-fold) between TNAP and germ cell alkaline phosphatase makes this compound a valuable chemical probe for dissecting the specific biological roles of TNAP in cellular and in vivo models. This level of selectivity, confirmed through parallel enzymatic assays, is critical for generating reliable and interpretable biological data [1].

Application
Selection Property
Validation Focus
TNAP enzyme inhibition studies
2,4-dichlorophenyl substitution pattern
Potency vs. analog comparator context
Pyrazole SAR exploration
Substitution-dependent activity shift
IC50 ratio and selectivity window review
ALP isoform probe development
TNAP over germ cell ALP selectivity
Parallel isoform assay verification
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